(2R,3R)-2,3-Diaminobutane-1,4-diol
Overview
Description
(2R,3R)-2,3-Diaminobutane-1,4-diol is a chiral organic compound with two amino groups and two hydroxyl groups. This compound is of significant interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Diaminobutane-1,4-diol typically involves the reduction of corresponding diketones or the catalytic hydrogenation of diaminobutene derivatives. One common method is the reduction of 2,3-diketobutane-1,4-diol using sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the catalytic hydrogenation of 2,3-diaminobutene-1,4-diol using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient conversion of precursor compounds to the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include diketones, quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-2,3-Diaminobutane-1,4-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Diaminobutane-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of enzymatic activity . Pathways involved include redox reactions and nucleophilic substitutions, which are crucial for its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include (2S,3S)-2,3-Diaminobutane-1,4-diol, (2R,3S)-2,3-Diaminobutane-1,4-diol, and (2S,3R)-2,3-Diaminobutane-1,4-diol .
Uniqueness
(2R,3R)-2,3-Diaminobutane-1,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This stereochemistry is crucial for its applications in asymmetric synthesis and enzyme inhibition, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
(2R,3R)-2,3-diaminobutane-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CO)N)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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